5-bromo-N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-methoxybenzamide
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Overview
Description
5-bromo-N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-methoxybenzamide is a complex organic compound that belongs to the class of pyrimido[1,2-a]benzimidazoles
Preparation Methods
The synthesis of 5-bromo-N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 5-bromo-2-methoxybenzoic acid with 3-cyanopyrimido[1,2-a]benzimidazole under specific reaction conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, followed by the addition of a base like triethylamine to facilitate the formation of the desired product .
Chemical Reactions Analysis
5-bromo-N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
5-bromo-N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-methoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving abnormal cell proliferation and viral infections.
Mechanism of Action
The mechanism of action of 5-bromo-N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell signaling and proliferation. For example, it may inhibit kinases or other regulatory proteins, leading to the disruption of cellular processes essential for the growth and survival of cancer cells .
Comparison with Similar Compounds
5-bromo-N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-methoxybenzamide can be compared with other similar compounds, such as:
5-chloro-N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-methoxybenzamide: This compound has a chlorine atom instead of a bromine atom, which may result in different chemical reactivity and biological activity.
N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-5-nitro-2-methoxybenzamide:
4-bromo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide: This compound has a different heterocyclic core, which may lead to variations in its biological activity and mechanism of action
Properties
CAS No. |
116477-61-3 |
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Molecular Formula |
C19H12BrN5O2 |
Molecular Weight |
422.2 g/mol |
IUPAC Name |
5-bromo-N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-methoxybenzamide |
InChI |
InChI=1S/C19H12BrN5O2/c1-27-16-7-6-12(20)8-13(16)18(26)23-17-11(9-21)10-25-15-5-3-2-4-14(15)22-19(25)24-17/h2-8,10H,1H3,(H,22,23,24,26) |
InChI Key |
LDXSXNQPNDTONM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NC2=NC3=NC4=CC=CC=C4N3C=C2C#N |
Origin of Product |
United States |
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